An In-depth Technical Guide to the Chemical Properties of O-(4-Methoxybenzyl)hydroxylamine
An In-depth Technical Guide to the Chemical Properties of O-(4-Methoxybenzyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of O-(4-Methoxybenzyl)hydroxylamine. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.
Core Chemical Properties
O-(4-Methoxybenzyl)hydroxylamine, often referred to as p-methoxybenzyloxyamine, is a hydroxylamine derivative widely utilized in organic synthesis and medicinal chemistry. It is commercially available as both a free base and a more stable hydrochloride salt. The para-methoxybenzyl (PMB) group imparts unique properties, rendering it a valuable reagent, particularly as a protecting group for aldehydes and ketones.[1]
The following table summarizes the key quantitative data for both the free base and hydrochloride salt forms of O-(4-Methoxybenzyl)hydroxylamine.
| Property | O-(4-Methoxybenzyl)hydroxylamine (Free Base) | O-(4-Methoxybenzyl)hydroxylamine Hydrochloride |
| CAS Number | 21038-22-2[1] | 876-33-5[1] |
| Molecular Formula | C₈H₁₁NO₂[1] | C₈H₁₂ClNO₂[1] |
| Molecular Weight | 153.18 g/mol [1] | 189.64 g/mol [1] |
| Appearance | Solid[1] | White crystalline powder/solid[2] |
| Melting Point | Not readily available | 209-211 °C[2] |
| Boiling Point | Not readily available | 286.5 °C at 760 mmHg[2] |
| Solubility | Soluble in organic solvents | Soluble in water and alcohol[2] |
| pKa | Not readily available | Not readily available |
| LogP | 1.0855 | Not readily available |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of O-alkylhydroxylamines is a modification of the Gabriel synthesis. This procedure involves the N-alkylation of N-hydroxyphthalimide followed by hydrazinolysis to release the desired hydroxylamine.
Experimental Protocol: A plausible synthesis based on the Gabriel method.
-
Step 1: N-Alkylation of N-Hydroxyphthalimide.
-
To a solution of N-hydroxyphthalimide (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate (N-(4-methoxybenzyloxy)phthalimide) by filtration, wash with water, and dry under vacuum.
-
-
Step 2: Hydrazinolysis of N-(4-methoxybenzyloxy)phthalimide.
-
Suspend the dried N-(4-methoxybenzyloxy)phthalimide (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Reflux the mixture for 2-3 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-(4-methoxybenzyl)hydroxylamine free base.
-
-
Step 3: Formation of the Hydrochloride Salt.
-
Dissolve the crude free base in diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether or bubble gaseous HCl through the solution until precipitation is complete.
-
Collect the white precipitate of O-(4-methoxybenzyl)hydroxylamine hydrochloride by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
O-(4-Methoxybenzyl)hydroxylamine is primarily used to protect aldehydes and ketones by forming O-protected oximes. These oximes are stable under various reaction conditions and can be cleaved to regenerate the carbonyl group when needed.
Experimental Protocol: Formation of an O-(4-Methoxybenzyl) Oxime.
-
Dissolve the aldehyde or ketone (1.0 equivalent) in ethanol.
-
Add O-(4-methoxybenzyl)hydroxylamine hydrochloride (1.1 equivalents) to the solution.
-
Add a base, such as pyridine or sodium acetate (1.5 equivalents), to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude O-(4-methoxybenzyl) oxime, which can be further purified by column chromatography if necessary.
The para-methoxybenzyl (PMB) group can be cleaved under oxidative or acidic conditions to regenerate the parent carbonyl compound.
Experimental Protocol: Oxidative Cleavage with DDQ.
-
Dissolve the O-(4-methoxybenzyl) oxime (1.0 equivalent) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (2.0-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the deprotected aldehyde or ketone.
Role in Drug Development: IDO1 Inhibition
O-alkylhydroxylamines, including O-benzylhydroxylamine and its derivatives, have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[3] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[3] In the context of cancer, the upregulation of IDO1 in tumor cells leads to the depletion of tryptophan in the tumor microenvironment, which suppresses the proliferation and function of effector T-cells, thereby promoting immune tolerance towards the tumor.[4]
The inhibitory mechanism of O-alkylhydroxylamines is believed to involve the coordination of the hydroxylamine nitrogen to the heme iron in the active site of the IDO1 enzyme, thus blocking the binding of the natural substrate, tryptophan.[3]
By inhibiting IDO1, compounds like O-(4-Methoxybenzyl)hydroxylamine can restore local tryptophan levels, thereby reactivating anti-tumor T-cell responses. This makes IDO1 inhibitors a promising class of drugs for cancer immunotherapy, often explored in combination with other immunotherapies like checkpoint inhibitors.[4]
Stability and Storage
O-(4-Methoxybenzyl)hydroxylamine hydrochloride is a solid that should be stored in a cool, dry place in a tightly sealed container, away from oxidizing agents.[2] The free base is less stable and should be handled with care, preferably under an inert atmosphere.
Safety Information
O-(4-Methoxybenzyl)hydroxylamine hydrochloride is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]
